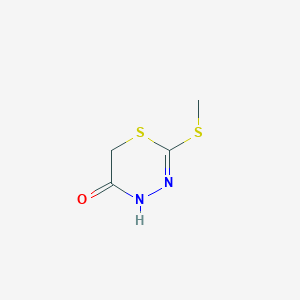

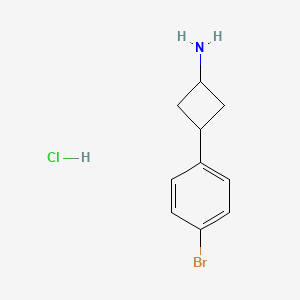

![molecular formula C18H16N4O2S B2988642 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-45-3](/img/structure/B2988642.png)

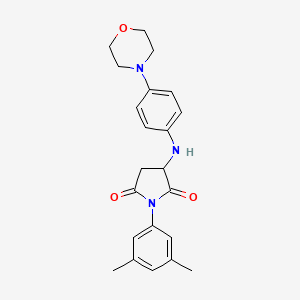

2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds such as 1,2,4-triazole derivatives have been synthesized and studied . These compounds were synthesized using various techniques, including the reaction of cyanuric chloride with different nucleophiles . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

Again, while there isn’t specific information on the chemical reactions of this exact compound, related compounds such as 1,2,4-triazole derivatives have been studied . These compounds have shown promising cytotoxic activity against various cancer cell lines .Scientific Research Applications

Antiproliferative Agents

Compounds with the pyrido[1,2-a][1,3,5]triazin-4-one core, such as the one , have been identified as promising antiproliferative agents . These compounds can inhibit the proliferation of cancer cells, making them potential candidates for cancer treatment research. The specific structure of this compound suggests it could bind to cellular targets, interfering with the cell cycle and inducing apoptosis in malignant cells.

Antimicrobial Activity

Derivatives of pyrido[1,2-a][1,3,5]triazin-4-one have shown a range of antimicrobial activities . This includes potential efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The compound’s ability to interact with bacterial enzymes or cell walls could be harnessed to develop new antibiotics or antifungal agents.

α-Glucosidase Inhibition

This compound has been evaluated as a non-competitive α-glucosidase inhibitor . α-Glucosidase inhibitors are used to treat type 2 diabetes by slowing down carbohydrate digestion and thus reducing blood sugar levels. The compound’s inhibitory activity could be optimized to create more effective diabetes medications with fewer side effects.

Cyclin-Dependent Kinase Inhibition

The structural motif present in this compound is similar to that found in known cyclin-dependent kinase (CDK) inhibitors . CDKs are crucial for the regulation of the cell cycle, and their inhibition is a therapeutic strategy in cancer treatment. Research into this compound could lead to the development of novel CDK inhibitors.

Tyrosine Kinase Inhibition

Some pyrido[1,2-a][1,3,5]triazin-4-one derivatives are known tyrosine kinase inhibitors . Tyrosine kinases are enzymes that play a key role in signal transduction and are implicated in various cancers. The compound could be studied for its potential to inhibit tyrosine kinase activity, offering a pathway to new cancer therapies.

Synthetic Organic Chemistry

In the field of synthetic organic chemistry, this compound could serve as a building block for the synthesis of complex molecules . Its reactive sites allow for various chemical transformations, enabling the creation of a diverse array of derivatives with potential biological activities.

Mechanism of Action

Target of Action

Similar compounds such as isoindolines and isoindoline-1,3-dione have been found to modulate the dopamine receptor d3 , suggesting a potential role in neurological pathways.

Biochemical Pathways

Compounds with similar structures have been found to inhibit β-amyloid protein aggregation , indicating a potential role in the treatment of neurodegenerative diseases like Alzheimer’s.

properties

IUPAC Name |

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-12-6-8-22-15(10-12)19-17(20-18(22)24)25-11-16(23)21-9-7-13-4-2-3-5-14(13)21/h2-6,8,10H,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYQGHXWLGRGKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

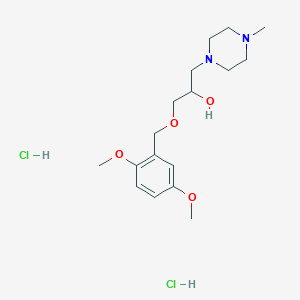

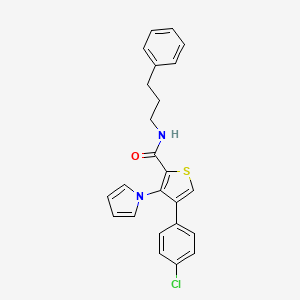

![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)

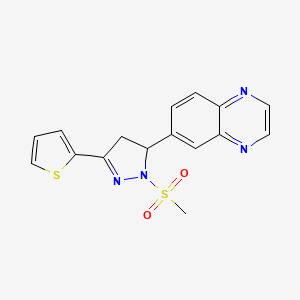

![[(10,11-dimethoxy-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2988570.png)

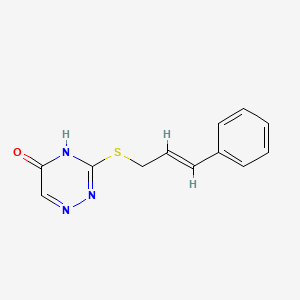

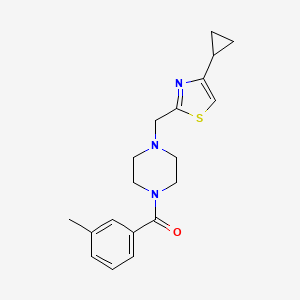

![3-(4-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2988572.png)

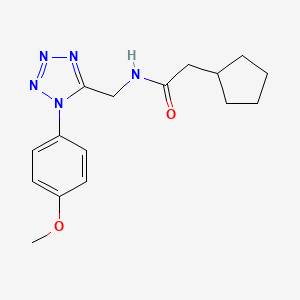

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)